Therapeutic Index Advantage of Cecropin-B Over Melittin: A Decisive Safety Factor for Mammalian Systems
Cecropin-B demonstrates a therapeutic index (MHC/GM MIC) of 219.78 against Gram-negative bacteria, which is over 1,400-fold higher than the therapeutic index of 0.15 exhibited by melittin. This advantage stems from Cecropin-B's markedly lower hemolytic activity (MHC = 400 µM, indicating ≤10% hemolysis at 200 µM) compared to melittin's extreme hemolytic potency (MHC = 0.78 µM), despite Cecropin-B's comparable or superior antibacterial geometric mean MIC (1.82 µM vs. 5.21 µM for melittin against Gram-negative strains) [1].
| Evidence Dimension | Therapeutic Index (TI) for Gram-negative bacteria (MHC / GM MIC) and component parameters |
|---|---|
| Target Compound Data | GM MIC (Gram-negative) = 1.82 µM; MHC (10% hemolysis) = 400 µM; TI = 219.78 |
| Comparator Or Baseline | Melittin: GM MIC (Gram-negative) = 5.21 µM; MHC (10% hemolysis) = 0.78 µM; TI = 0.15 |
| Quantified Difference | Cecropin-B TI is 1,465-fold higher than melittin TI (219.78 vs. 0.15) |
| Conditions | MIC determined by broth microdilution against E. coli ATCC25922, E. coli DH5α, P. aeruginosa; hemolysis assayed on mouse red blood cells (mRBCs) after 1 h incubation |
Why This Matters
For procurement decisions involving mammalian cell culture or in vivo animal models, Cecropin-B's exceptionally wide therapeutic window minimizes confounding cytotoxicity, unlike melittin which is effectively unusable as a selective antibacterial agent due to its potent hemolytic activity.
- [1] Kim H, Jang JH, Kim SC, Cho JH. De novo generation of short antimicrobial peptides with simple amino acid composition. J Microbiol Biotechnol. 2018;28(7):1163-1170. (Data extracted from Table 1). View Source
